ent-Benazepril

Übersicht

Beschreibung

ent-Benazepril: is a stereoisomer of benazepril, a medication primarily used to treat high blood pressure, heart failure, and chronic kidney disease. Benazepril is an angiotensin-converting enzyme (ACE) inhibitor that works by relaxing blood vessels, making it easier for the heart to pump blood. The compound is known for its high efficacy and relatively low side-effect profile compared to other ACE inhibitors .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ent-benazepril involves several steps, including the preparation of key intermediates through asymmetric synthesis. One common method involves the use of aromatic aminotransferase from Enterobacter species to catalyze the asymmetric synthesis of benazepril intermediates . The reaction conditions typically include the use of sodium 4-methoxy-4-(2-nitrophenyl)-2-oxobutanoate as an amino acceptor and L-glutamate as an amino donor .

Industrial Production Methods: Industrial production of benazepril often employs large-scale asymmetric synthesis techniques. The process involves the use of specific enzymes to ensure high enantioselectivity and yield. The final product is obtained through a series of purification steps, including crystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: ent-Benazepril undergoes various chemical reactions, including:

Oxidation: This reaction can be catalyzed by oxidizing agents such as hydrogen peroxide.

Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.

Substitution: Substitution reactions can occur under acidic or basic conditions, often involving halogenating agents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents like chlorine or bromine, often in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of benazeprilat, its active metabolite .

Wissenschaftliche Forschungsanwendungen

ent-Benazepril has a wide range of scientific research applications:

Wirkmechanismus

ent-Benazepril is a prodrug that is converted into its active form, benazeprilat, by esterases in the liver. Benazeprilat inhibits the angiotensin-converting enzyme (ACE), preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This inhibition leads to decreased blood pressure, reduced aldosterone secretion, and increased plasma renin activity .

Vergleich Mit ähnlichen Verbindungen

Enalapril: Another ACE inhibitor used to treat hypertension and heart failure.

Lisinopril: Known for its long duration of action and use in treating high blood pressure and heart failure.

Ramipril: Often used for its cardioprotective effects in patients with high cardiovascular risk.

Uniqueness: ent-Benazepril is unique due to its high potency, better stability, and lower side-effect profile compared to other ACE inhibitors. Its unique chemical structure allows for more efficient enzyme inhibition and therapeutic effects .

Biologische Aktivität

Introduction

Ent-Benazepril is a deuterated analog of benazepril, an angiotensin-converting enzyme (ACE) inhibitor commonly used in the management of hypertension. The introduction of deuterium into the compound enhances its utility in pharmacokinetic studies, allowing for more precise tracking of its metabolic pathways and interactions within biological systems. This article provides a comprehensive overview of the biological activity of this compound, emphasizing its mechanism of action, pharmacokinetics, therapeutic applications, and associated case studies.

This compound functions primarily as an ACE inhibitor. By inhibiting ACE, it prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This inhibition leads to:

- Decreased vasopressor activity : Lower levels of angiotensin II result in vasodilation.

- Reduced aldosterone secretion : This can lead to increased serum potassium levels and decreased blood volume.

The overall effect is a reduction in blood pressure, making this compound effective for treating hypertension .

Absorption and Distribution

- Bioavailability : this compound exhibits dose-proportional pharmacokinetics within a range of 10 to 80 mg. Its active metabolite, benazeprilat, reaches peak plasma concentrations within 1 to 2 hours after oral administration.

- Protein Binding : Both this compound and benazeprilat are highly protein-bound (approximately 96.7% and 95.3%, respectively) which affects their distribution and efficacy in the body .

Metabolism

The introduction of deuterium atoms into this compound allows for enhanced tracking in metabolic studies. The compound undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, leading to the formation of benazeprilat, which is responsible for the drug's therapeutic effects.

Elimination

This compound is eliminated through renal pathways. Studies indicate that its metabolites may have varying half-lives depending on renal function, which is crucial for dosing considerations in patients with compromised kidney function .

Therapeutic Applications

This compound has several significant applications in clinical practice:

- Hypertension Management : As an ACE inhibitor, it is primarily used to control high blood pressure.

- Heart Failure Treatment : It may also be utilized in managing heart failure by improving cardiac output and reducing workload on the heart.

Case Study 1: Benazepril-Induced Agranulocytosis

A notable case report highlighted a rare but serious side effect associated with benazepril—drug-induced agranulocytosis. A 61-year-old male patient developed severe neutropenia following the initiation of benazepril therapy. Upon discontinuation of the drug, his white blood cell count normalized within weeks. This case emphasizes the need for vigilance among healthcare providers regarding potential hematological side effects associated with ACE inhibitors like benazepril .

| Parameter | Before Discontinuation | After Discontinuation |

|---|---|---|

| White Blood Cell Count (K/μL) | 2.1 | 11.3 |

| Neutrophils (%) | 5 | 83 |

| Duration of Recovery | N/A | 21 days |

Case Study 2: Efficacy in Hypertensive Patients

A study comparing various antihypertensive agents found that patients treated with ACE inhibitors, including benazepril and its analogs, demonstrated significant reductions in both systolic and diastolic blood pressure compared to those receiving other classes of antihypertensives. The study indicated that combination therapies involving ACE inhibitors yielded superior outcomes in hypertensive patients with comorbid conditions such as diabetes .

Eigenschaften

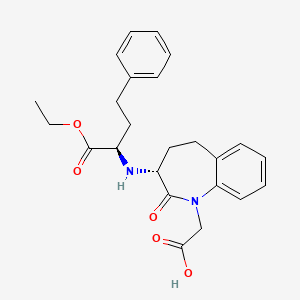

IUPAC Name |

2-[(3R)-3-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O5/c1-2-31-24(30)20(14-12-17-8-4-3-5-9-17)25-19-15-13-18-10-6-7-11-21(18)26(23(19)29)16-22(27)28/h3-11,19-20,25H,2,12-16H2,1H3,(H,27,28)/t19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPCFTKFZXHTYIP-WOJBJXKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H](CCC1=CC=CC=C1)N[C@@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98626-50-7, 131064-75-0 | |

| Record name | Benazepril, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098626507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CGP-42456A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131064750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BENAZEPRIL, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PX47FSF9B3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BENAZEPRIL, (R,R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ZV52P36A9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary mechanism of action of benazepril?

A1: Benazepril itself is inactive. It undergoes hydrolysis in vivo to form its active metabolite, benazeprilat. Benazeprilat exerts its therapeutic effects by inhibiting the angiotensin-converting enzyme (ACE). []

Q2: How does ACE inhibition impact the renin-angiotensin-aldosterone system (RAAS)?

A2: ACE catalyzes the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting ACE, benazepril reduces the formation of angiotensin II. This leads to vasodilation, a decrease in aldosterone secretion, and ultimately, a reduction in blood pressure. []

Q3: What are the downstream effects of ACE inhibition by benazepril?

A3: Inhibiting ACE through benazepril administration leads to several beneficial effects, including:

- Vasodilation: Reduced angiotensin II levels result in relaxation of blood vessels, lowering blood pressure. []

- Reduced Aldosterone Secretion: Lower angiotensin II levels lead to decreased aldosterone release from the adrenal glands. This reduces sodium and water retention in the kidneys, further contributing to blood pressure control. []

- Cardioprotection: Benazepril has been shown to improve cardiac function in patients with heart failure and reduce the progression of diabetic nephropathy. [, ]

Q4: Does benazepril impact other vasoactive substances besides angiotensin II?

A4: Research suggests that benazepril can also influence the balance of other vasoactive substances. For instance, in a study using a rat model of ventricular remodeling, benazepril was found to decrease the levels of angiotensin II and thromboxane A2 (a vasoconstrictor) while increasing the levels of prostacyclin (a vasodilator). This indicates that benazepril's effects might extend beyond solely inhibiting ACE. []

Q5: What is the molecular formula and weight of benazepril?

A5: The molecular formula of benazepril is C24H28N2O5, and its molecular weight is 424.49 g/mol.

Q6: Are there any studies characterizing impurities found in benazepril?

A6: Yes, one study successfully isolated and characterized an unknown impurity present in benazepril using various chromatographic and spectroscopic methods. The impurity was identified as a hydroxylated benazepril derivative with the molecular formula C24H28N2O6, suggesting the presence of a hydroxyl function on the C17 carbon atom of the benazepril molecule. []

Q7: What are the primary applications of benazepril in veterinary medicine?

A7: In veterinary medicine, benazepril is approved for use in dogs with chronic heart failure, particularly those with chronic valvular disease. It is also recommended for dogs and cats with chronic renal failure. []

Q8: How does benazepril affect proteinuria and renal function in animal models?

A8: Studies in rats have shown that benazepril can reduce proteinuria and improve renal function in various models of kidney disease. For instance, in a rat model of diabetic nephropathy, benazepril treatment significantly reduced urinary protein excretion and improved glomerular filtration rate. [, ]

Q9: What is the effect of benazepril on cardiac function in animal models of heart failure?

A9: Benazepril has demonstrated beneficial effects on cardiac function in animal models of chronic heart failure. For example, in rats with chronic heart failure induced by abdominal aorta constriction, benazepril treatment improved heart function parameters such as left ventricular systolic blood pressure and left ventricular diastolic pressure. [, ]

Q10: Are there studies investigating the combination of benazepril with other drugs?

A10: Yes, several studies have investigated the effects of benazepril in combination with other medications:

- Benazepril and Valsartan: A study on nephrotic rats revealed that combining benazepril and valsartan was more effective at inducing the expression of the cell cycle inhibitor P27 in renal cells compared to monotherapy with either drug. []

- Benazepril and Salvia Miltiorrhiza: Combining benazepril with extracts of Salvia miltiorrhiza, a traditional Chinese medicine, demonstrated greater efficacy in improving glomerular filtration rate and reducing proteinuria in diabetic nephropathy patients compared to benazepril alone. []

- Leflunomide and Benazepril: This combination was found to be more effective than monotherapy in improving renal function and reducing renal injury in a rat model of diabetic nephropathy. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.